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Acetic acid;yttrium

Cat. No.: B8181720
M. Wt: 148.96 g/mol
InChI Key: DUSUCKWNBGMKRV-UHFFFAOYSA-N
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Description

Significance of Yttrium Acetate (B1210297) as a Precursor in Materials Science Research

The importance of yttrium acetate in materials science stems from its role as a versatile and high-purity precursor for a multitude of yttrium-containing compounds. americanelements.comnanoshel.com Its use facilitates the creation of ultra-high purity materials, catalysts, and, notably, nanoscale materials with tailored properties. americanelements.comnanoshel.com The acetate anion, being an organic component, can be cleanly burned off during calcination, leaving behind a reactive and pure yttrium oxide intermediate, which then forms the desired complex material.

One of the key areas of application is in the production of advanced ceramics. For instance, yttrium acetate is a precursor for Yttria-Stabilized Zirconia (YSZ) , a ceramic known for its exceptional thermal stability and ionic conductivity, making it vital for applications such as thermal barrier coatings in gas turbines and as an electrolyte in solid oxide fuel cells. americanelements.comnanoshel.comscispace.com The sol-gel method, often employing acetate-based precursors, allows for the fabrication of dense, crack-free YSZ thin films at relatively low temperatures. scispace.com

In the realm of electronics and photonics, yttrium acetate is instrumental in synthesizing various garnet structures. Yttrium Iron Garnet (YIG) , a material with unique magneto-optical and microwave properties, is synthesized using yttrium acetate for applications in microwave filters and oscillators. chemicalbook.com Similarly, Yttrium Aluminum Garnet (YAG) , a widely used host material for solid-state lasers and as a phosphor in white LEDs, can be synthesized from yttrium acetate precursors. nanoshel.comumich.edu Glycothermal synthesis methods using yttrium acetate have been shown to produce YAG and YIG/YAG composite nanoparticles. scientific.netresearchgate.net

Furthermore, yttrium acetate has played a critical role in the field of superconductivity. It is a common starting material for the synthesis of Yttrium Barium Copper Oxide (YBCO) , one of the first high-temperature superconductors discovered to operate above the boiling point of liquid nitrogen. nanoshel.comwikipedia.org Sol-gel and other chemical solution deposition methods using acetate precursors for yttrium, barium, and copper offer excellent stoichiometric control and homogeneity, which are crucial for achieving the desired superconducting properties in YBCO thin films and powders. jkps.or.kr

The synthesis of phosphors for display technologies also relies on yttrium acetate to produce yttrium-based hosts, such as yttrium oxysulfide, which were historically important for generating the red color in cathode ray tube (CRT) televisions. nanoshel.comazom.com More recently, research has focused on using yttrium acetate to create Sodium Yttrium Fluoride (B91410) (NaYF4) nanoparticles. These nanoparticles, when doped with lanthanide elements, are highly efficient upconversion materials, capable of converting near-infrared light to visible light, with significant potential for in-vivo bioimaging and sensing applications.

Table 1: Yttrium-Containing Materials Derived from Yttrium Acetate Precursors

MaterialChemical FormulaSynthesis Method(s)Key Applications
Yttria-Stabilized Zirconia (YSZ)ZrO₂:YSol-Gel, Polymeric PrecursorSolid Oxide Fuel Cells, Thermal Barrier Coatings. americanelements.comnanoshel.comscispace.com
Yttrium Iron Garnet (YIG)Y₃Fe₅O₁₂Glycothermal Synthesis, Sol-GelMicrowave Filters, Spintronics. chemicalbook.comscientific.netresearchgate.net
Yttrium Aluminum Garnet (YAG)Y₃Al₅O₁₂Glycothermal Synthesis, Precursor PyrolysisSolid-State Lasers, White LEDs, Phosphors. nanoshel.comumich.edu
Yttrium Barium Copper Oxide (YBCO)YBa₂Cu₃O₇-δSol-Gel, Spin CoatingHigh-Temperature Superconductors. nanoshel.comjkps.or.kr
Sodium Yttrium FluorideNaYF₄Co-precipitation, Thermal DecompositionUpconversion Nanoparticles for Bioimaging.

Evolution of Research Trajectories for Yttrium-Containing Compounds Derived from Acetates

The research trajectory for yttrium-containing compounds has evolved significantly since the element's discovery by Johan Gadolin in 1794. wikipedia.orgazom.com Initially, research focused on isolating and characterizing yttrium and its oxide, yttria. Early applications utilized the bulk properties of yttrium compounds, for example, as additives to strengthen alloys and in gas mantles. nanoshel.comazom.com A major technological application emerged with the use of yttrium-based phosphors in color television tubes, marking a key step in the application of yttrium's optical properties. nanoshel.comwikipedia.org

The discovery of high-temperature superconductivity in Yttrium Barium Copper Oxide (YBCO) in 1987 was a watershed moment that dramatically shifted the research focus. wikipedia.org This discovery spurred intense investigation into the synthesis of complex multi-element oxides. It became evident that traditional solid-state reaction methods often led to inhomogeneous products with poor stoichiometric control. This challenge paved the way for the rise of wet-chemical synthesis routes, where acetate precursors became highly favored. The sol-gel method, using metal acetates dissolved in a common solvent, offered a path to atomic-level mixing of the constituent metals, leading to higher purity and better-performing superconducting materials at lower processing temperatures. jkps.or.krufv.br

This shift towards precursor-based chemical methods extended to other advanced materials. The demand for high-quality laser crystals and phosphors drove research into using yttrium acetate for the synthesis of garnets like YAG and YIG . umich.eduscientific.net These methods provided precise control over the material's composition and structure, which is critical for its optical and magnetic performance. For instance, researchers developed techniques to process yttrium acetate and aluminum formate (B1220265) precursors into dense, defect-free YAG ceramic fibers with high strength. umich.edu

The most recent evolution in this research trajectory is the focus on nanotechnology. Yttrium acetate is now a cornerstone precursor for synthesizing nanoscale materials with precisely controlled size, shape, and properties. nanoshel.com Research into the glycothermal synthesis of YAG and YIG nanoparticles from acetate precursors demonstrates this trend. scientific.netresearchgate.net These nanomaterials exhibit properties distinct from their bulk counterparts and are being explored for applications ranging from MRI contrast agents to advanced catalysts. scientific.netresearchgate.net The synthesis of lanthanide-doped NaYF4 nanoparticles from yttrium acetate is a prime example of this cutting-edge research, targeting sophisticated biomedical applications like deep-tissue imaging and optical sensing. This evolution from bulk materials to precisely engineered nanostructures underscores the enduring and increasing importance of acetate-derived yttrium compounds in advanced science and technology.

Table 2: Research Findings on YIG/YAG Nanoparticle Synthesis via Glycothermal Method

ParameterDetailsReference
YAG Nanoparticle SynthesisSynthesized from yttrium acetate and aluminum isopropoxide in 1,4-butanediol (B3395766). scientific.netresearchgate.net
YIG/YAG Composite Nanoparticle SynthesisSynthesized from yttrium acetate and iron(III) acetylacetonate (B107027) in 1,4-butanediol using YAG nanoparticles as a seed. scientific.netresearchgate.net
Reaction ConditionsAutoclave treatment at 300°C for 2 hours. scientific.netresearchgate.net
Resulting YAG Particle Size14.5 ± 3.2 nm in diameter. scientific.netresearchgate.net
Resulting YIG/YAG Particle Size21.1 ± 4.9 nm in diameter. scientific.netresearchgate.net
Magnetic PropertiesSaturation magnetization of YIG/YAG nanoparticles ranged from 11.9 to 17.8 emu/g. scientific.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2Y B8181720 Acetic acid;yttrium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;yttrium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Y/c1-2(3)4;/h1H3,(H,3,4);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSUCKWNBGMKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.[Y]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2Y
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23363-14-6
Record name Yttrium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23363-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Precursor Chemistry of Yttrium Acetate

Solution-Based Routes for Yttrium Acetate (B1210297) Precursor Preparation

Solution-based methods are paramount in leveraging yttrium acetate for the creation of functional materials. These routes offer control over stoichiometry, morphology, and homogeneity at the molecular level.

Sol-Gel Synthesis Protocols Utilizing Yttrium Acetate

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a system from a liquid "sol" into a solid "gel" phase. Yttrium acetate is a frequently used precursor in these protocols due to its solubility and reactivity. mdpi.com

Recent research has demonstrated the use of yttrium acetate in the sol-gel synthesis of yttrium oxide (Y₂O₃) insulators. mdpi.com In these methods, yttrium acetate hydrate (B1144303) is dissolved, and through controlled hydrolysis and condensation reactions, a gel is formed. Subsequent heat treatment converts the gel into a Y₂O₃ film. mdpi.com The choice of precursor, such as acetate versus nitrate (B79036), significantly impacts the surface morphology of the resulting film. mdpi.com For instance, yttrium(III) acetate hydrate, when used as a precursor and subjected to UV/ozone treatment, has been shown to produce uniform and flat Y₂O₃ films with minimal defects. mdpi.com

Another application of sol-gel synthesis involving yttrium acetate is the preparation of complex oxides like LiYSiO₄. Thin films of this material can be deposited using a dip-coating method from a sol solution containing lithium isopropoxide, silicon tetraethoxide, and yttrium acetate. oup.com Similarly, yttrium aluminum garnet (YAG - Y₃Al₅O₁₂) fibers have been prepared by dry spinning aqueous solutions of polymeric aluminum formate (B1220265) and yttrium acetate. tandfonline.com

Hydrothermal and Solvothermal Decomposition Approaches

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures. Yttrium acetate's solubility and relatively low decomposition temperature make it an attractive precursor for these techniques.

A modified solvothermal decomposition method has been used to synthesize yttrium oxide (Y₂O₃) nanoparticles with various morphologies, including square platelets and spheres. nih.gov In a typical synthesis, yttrium acetate is dissolved in oleylamine (B85491) and heated to a high temperature (e.g., 310 °C), leading to the nucleation and growth of nanoparticles. nih.gov The morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters. nih.gov

Glycothermal synthesis, a type of solvothermal method using glycols as the solvent, has been employed to produce nanocrystalline rare earth oxides. The reaction of yttrium acetate hydrate in 1,2-propanediol at 300°C yields a product that can be directly crystallized into Y₂O₃ with a small crystallite size and large surface area. cambridge.org

The following table summarizes the characteristics of nanoparticles synthesized via different decomposition methods.

MeasurementSample 1 (Solvothermal)Sample 2 (Solvothermal with precursor additions)Sample 3 (Hydrothermal)
Morphology SpheresPlateletsRods
Size (nm) 514030 x 150
XRD Phase CubicCubicCubic
Crystallite size (nm) 3411
BET Surface area (m²/g) 15010993
Data sourced from a study on the synthesis and cytotoxicity of Y₂O₃ nanoparticles. nih.gov

Polymeric Precursor Development from Yttrium Acetate

The development of polymeric precursors from yttrium acetate offers a pathway to produce ceramic materials with controlled composition and microstructure. scispace.commst.eduresearchgate.net These precursors are typically long-chain molecules containing the desired metal cations, which upon heating, decompose to form the final ceramic product.

An acetate-based polymeric precursor for producing yttrium-stabilized zirconia (YSZ) has been developed by combining zirconium acetate, yttrium acetate, and ethylene (B1197577) glycol. scispace.commst.edu This method is advantageous as it can be performed under ambient conditions and does not introduce unwanted cations into the final product. scispace.com The resulting precursor can be used to fabricate dense, crack-free YSZ films at temperatures as low as 600 °C. scispace.commst.edu

In another example, yttrium aluminum garnet (YAG) fibers have been prepared from aqueous solutions of polymeric aluminum formate and yttrium acetate. tandfonline.com The decomposition of this formate-acetate precursor leads to amorphous residues that crystallize into YAG at around 900°C. tandfonline.com Researchers have also investigated the preparation of methanol-soluble yttrium oxycarboxylate and liquid yttrium tricarboxylate as precursors for yttria.

Control of Solution Chemistry and Precursor Stability

The stability and speciation of yttrium acetate in solution are critical factors that influence the outcome of synthetic processes. Understanding and controlling these aspects are key to achieving desired material properties.

Influence of Solvent Systems and Additives on Acetate Stability

The choice of solvent and the presence of additives can significantly affect the stability of yttrium acetate solutions. Yttrium acetate is soluble in water and mineral acids. Its solubility in water is approximately 8 wt%. scispace.commst.edu It is also soluble in solutions like methoxyethanol with diethylenetriamine, which can complex with the Y³⁺ cations. nih.gov

In the context of preparing yttrium-stabilized zirconia (YSZ) precursors, the limited solubility of yttrium acetate in water compared to zirconium acetate can be a challenge. scispace.commst.edu To overcome this, ethylene glycol is used as a solvent and a polymerizing agent, which helps to keep the cations in a homogeneous solution. scispace.com

The stability of yttrium-doped tin oxide (Y:SnO₂) dispersions has been shown to be dependent on the solvent's properties. Solvents with high hydrogen bonding and polar components, such as lower alcohols, are effective at stabilizing these dispersions. researchgate.net This is attributed to hydrogen bonding interactions with the surface-bound acetate and hydroxide (B78521) groups on the Y:SnO₂ particles. researchgate.net Anhydrous ethanol (B145695) is often used due to the good stability it imparts to the ink and its relatively fast evaporation rate. researchgate.net

Yttrium-Acetate Complexation and Speciation in Aqueous Solutions

In aqueous solutions, yttrium ions (Y³⁺) form complexes with acetate anions (Ac⁻). The stoichiometry and stability of these complexes are dependent on factors such as temperature, pressure, and the concentration of acetate ions.

Potentiometric studies have been conducted to determine the stability of yttrium-acetate complexes at various temperatures and pressures. acs.orgacs.org These studies have shown that in aqueous solutions at temperatures between 25 and 100 °C, the dominant species are YAc²⁺ and YAc₂⁺. acs.org At higher temperatures (125-175 °C), the formation of YAc₃ also becomes significant. acs.org

The following table presents the stability constants of yttrium-acetate complexes at different temperatures.

Temperature (°C)log β₁ (YAc²⁺)log β₂ (YAc₂⁺)log β₃ (YAc₃)
252.273.864.63
502.654.645.62
753.035.426.61
1003.416.207.60
1253.796.988.59
1504.157.429.42
1754.517.8610.24
Data from a potentiometric study on the stability of aqueous yttrium-acetate complexes. acs.org

This detailed understanding of yttrium-acetate complexation and speciation is crucial for controlling the synthesis of yttrium-containing materials from aqueous solutions. acs.org

Thermal Decomposition Pathways and Mechanistic Studies of Yttrium Acetate

Fundamental Processes of Thermal Decomposition of Yttrium Acetate (B1210297) Tetrahydrate

The thermal decomposition of yttrium acetate tetrahydrate is a multi-step process that begins with the loss of water molecules and proceeds through the formation of several intermediate compounds before yielding the final yttrium oxide product. umich.eduresearchgate.net

Dehydration and Volatilization of Organic Ligands

The initial stage of decomposition involves the removal of the four water molecules of hydration. This dehydration process typically occurs at relatively low temperatures. Following dehydration, as the temperature increases, the organic acetate ligands begin to volatilize. This step is characterized by the breaking of the bond between the yttrium cation and the acetate ligand. researchgate.netresearchgate.net

Formation and Transformation of Intermediate Phases

The decomposition of yttrium propionate (B1217596), a related compound, also shows the formation of an oxycarbonate intermediate, suggesting a common pathway for yttrium carboxylates. researchgate.netcsic.es

Conversion to Final Yttrium Oxide (Y₂O₃) and Mixed Metal Oxide Phases

The final stage of the thermal decomposition is the conversion of the intermediate phases, primarily yttrium oxycarbonate, into crystalline yttrium oxide (Y₂O₃). researchgate.netcsic.es This conversion typically occurs at higher temperatures. The decomposition of yttrium acetate is an endothermic process that takes place over a broad temperature range, generally between 350 and 900°C. researchgate.net In the context of producing mixed metal oxides, such as yttrium aluminum garnet (YAG), yttrium acetate is mixed with other metal precursors. The mixture then decomposes to an amorphous intermediate before crystallizing into the desired mixed oxide phase at elevated temperatures, for example, around 800°C for YAG. umich.edu

Kinetic and Thermodynamic Parameters Governing Decomposition

The kinetics and thermodynamics of yttrium acetate decomposition are influenced by several factors. The decomposition process is not significantly affected by the presence of oxygen in terms of mass evolution. researchgate.net However, for related yttrium compounds like yttrium trifluoroacetate, the oxygen partial pressure is a key parameter that controls both the kinetics and thermodynamics of the decomposition reaction. researchgate.net Studies on other yttrium carboxylates, such as yttrium tartrate, have employed various models to evaluate kinetic parameters like the order of reaction, activation energy, and frequency factor. researchgate.net For instance, the decomposition of yttrium tartrate trihydrate was found to follow a random nucleation model with a reaction order of one. researchgate.net

Comparative Analysis of Decomposition Behavior in Bulk Powder vs. Thin Film Architectures

The physical form of the yttrium acetate precursor, whether as a bulk powder or a thin film, has a profound impact on its thermal decomposition behavior. researchgate.netresearcher.life Thin films generally exhibit lower decomposition onset temperatures compared to bulk powders. researchgate.net This difference is attributed to the easier transport of reactive gases from the surrounding atmosphere into the film and the more efficient out-diffusion of volatile products from the film. researchgate.netcsic.es In bulk powders, gas and heat transport are slower, which can lead to different decomposition kinetics and even different intermediate and final products. csic.escsic.es This distinction is crucial for applications involving the preparation of thin films, such as in the fabrication of superconducting YBa₂Cu₃O₇₋ₓ coated conductors, where controlling the decomposition process is essential for achieving desired film properties. researchgate.net

Interactive Data Table: Decomposition Stages of Yttrium Acetate Tetrahydrate

Decomposition StageTemperature Range (°C)Key ProcessesIntermediate/Final Products
Dehydration 50 - 150Loss of water moleculesAnhydrous Yttrium Acetate
Ligand Decomposition 350 - 450Rupture of metal-ligand bond, volatilization of organic componentsAmorphous Yttrium Hydroxide (B78521), Yttrium Carbonate
Intermediate Transformation 400 - 600Conversion of intermediate phasesYttrium Oxycarbonate (Y₂O₂CO₃)
Final Oxide Formation > 600Decomposition of oxycarbonateYttrium Oxide (Y₂O₃)

Structural Characterization and Coordination Chemistry of Yttrium Acetate Systems

Crystalline Structures of Yttrium Acetate (B1210297) Hydrates and Derived Compounds

Yttrium acetate typically crystallizes from aqueous solutions as a tetrahydrate, with the chemical formula Y(CH₃COO)₃·4H₂O. X-ray diffraction studies have revealed that this compound is isostructural with several heavy lanthanide acetate tetrahydrates, such as those of terbium, holmium, and erbium. The fundamental structural unit is not monomeric but rather a complex dimeric species.

Intermolecular Interactions and Hydrogen Bonding in Crystalline Phases

The stability and arrangement of the [Y₂(CH₃COO)₆(H₂O)₄] dimers within the crystal lattice are heavily influenced by an extensive network of hydrogen bonds. The four coordinated water molecules and the four non-coordinated (lattice) water molecules are all actively involved in this network. conicet.gov.ar These hydrogen bonds form between the hydrogen atoms of the water molecules and the carboxylate oxygen atoms of the acetate ligands. This intricate web of interactions links adjacent dimeric units, creating a stable, three-dimensional supramolecular architecture. conicet.gov.ar

Coordination Environment of Yttrium(III) in Acetate Complexes

The coordination environment of the yttrium(III) ion in its acetate complexes is defined by high coordination numbers and the versatile binding capabilities of the acetate ligand.

Elucidation of Yttrium-Oxygen Bond Distances and Coordination Numbers

As established, each yttrium(III) ion in the dimeric tetrahydrate structure is nine-coordinate. The geometry of this nine-coordinate sphere can be described as a distorted tricapped trigonal prism. The Y-O bond distances vary depending on whether the oxygen atom belongs to a coordinated water molecule or an acetate ligand, and the specific coordination mode of the acetate. Based on data from isostructural lanthanide complexes, the Y–O bond lengths for the coordinated water molecules are typically in the range of 2.34 to 2.36 Å. The Y-O bond distances involving the acetate oxygen atoms are more varied due to their different binding modes (bridging vs. chelating). conicet.gov.ar

Bond TypeApproximate Bond Distance (Å)
Y–O (Coordinated Water)2.343 - 2.360
Y–O (Bridging Acetate)~2.378
Y–O (Chelating Acetate)Varied

Note: Data is based on the isostructural terbium acetate tetrahydrate complex conicet.gov.ar and serves as a close approximation for the yttrium compound.

Analysis of Chelating and Bridging Coordination Modes of Acetate Ligands

The acetate ligand (CH₃COO⁻) demonstrates remarkable coordination versatility within the yttrium acetate tetrahydrate structure, acting as both a bridging and a chelating ligand. Of the six acetate ligands associated with the dimeric core, two function in a bridging capacity while the other four are terminal.

Specifically, two acetate groups bridge the two yttrium centers. These bridging ligands are tridentate, meaning they use three atoms to coordinate. Each of these bridging acetates binds to one yttrium ion in a bidentate (chelating) fashion through both of its oxygen atoms and to the second yttrium ion through one of those same oxygen atoms. conicet.gov.ar The remaining four acetate ligands are terminal, each chelating to only one of the yttrium ions in a standard bidentate fashion. conicet.gov.ar This complex arrangement of bridging and chelating ligands is crucial in forming the stable nine-coordinate dimeric structure.

Solution-State Complex Formation and Stability Constants

In aqueous solutions, yttrium acetate dissociates to form a series of complexes through the stepwise reaction of the Y³⁺ ion with acetate ions (Ac⁻). Potentiometric studies have identified three dominant species in solution under acidic to near-neutral conditions (pH < 5.2): YAc²⁺, Y(Ac)₂⁺, and Y(Ac)₃⁰. acs.org

Studies have shown that the stability of these complexes increases significantly with rising temperature. For instance, between 25 °C and 200 °C, the stability constant for the first complex (log β₁) increases from 2.27 to 4.51. acs.org

Complex Specieslog β (25 °C)log β (100 °C)log β (175 °C)
Y(CH₃COO)²⁺2.273.694.41
Y(CH₃COO)₂⁺3.866.227.64
Y(CH₃COO)₃⁰4.637.9110.00

Data sourced from a potentiometric study at a pressure of 1-1000 bar. acs.org

At temperatures of 125 °C and above, the formation of a fourth complex, Y(Ac)₄⁻, becomes necessary to accurately model the speciation in the system. acs.org The stability of these complexes indicates a strong affinity between the yttrium ion and the acetate ligand in aqueous environments.

Potentiometric Determination of Yttrium-Acetate Complex Stability

Y³⁺ + nAc⁻ ⇌ Y(Ac)n³⁻ⁿ

where Ac⁻ represents the acetate ion.

Studies have shown that in aqueous solutions with pH less than 5.2 and acetate concentrations (log [Ac⁻]) below -1.5, the dominant species at temperatures between 25 and 100 °C are YAc²⁺ and Y(Ac)₂⁺. researchgate.net However, as the temperature increases to 125, 150, and 175 °C, the introduction of the Y(Ac)₃⁰ complex into the speciation model becomes necessary to accurately describe the system. researchgate.net

A potentiometric study conducted at 20°C in a 2.0 M perchlorate (B79767) medium found that the yttrium acetate system shares notable similarities with the corresponding systems in the middle of the lanthanide series. osti.gov The study determined that the complexity constants of the yttrium acetate system are lower than those of the dysprosium system. However, the ratios between consecutive stability constants for both yttrium and dysprosium systems show good agreement. osti.gov

This table is based on data from a potentiometric study of aqueous yttrium-acetate complexes. researchgate.net

Effects of Temperature and Pressure on Complex Predominance Fields

Both temperature and pressure influence the stability and predominance of yttrium-acetate complexes in aqueous solutions.

Effect of Temperature: As previously noted, increasing temperature significantly enhances the stability of yttrium-acetate complexes. researchgate.net This increased stability with temperature is a common trend observed for rare earth element-acetate complexes. geochemsoc.orgresearchgate.net This phenomenon leads to a shift in the predominance fields of the different complex species towards higher temperatures.

Effect of Pressure: In contrast to temperature, an increase in pressure leads to a decrease in the stability of all three primary yttrium-acetate complexes. researchgate.net For example, at both 25°C and 200°C, increasing the pressure from 1 to 1000 bar results in a measurable decrease in the log β values for YAc²⁺, Y(Ac)₂⁺, and Y(Ac)₃⁰. researchgate.net

This table illustrates the decrease in stability constants with increasing pressure, based on data from potentiometric studies. researchgate.net

Formation and Characterization of Yttrium Hydroxoacetates

Yttrium hydroxoacetates are compounds that play a role as intermediates in the synthesis of ceramic oxide layers for applications such as coated conductors. researchgate.netnih.gov A novel synthetic approach has been developed for the preparation of metal-organic lanthanide sol-gel precursor solutions, from which yttrium hydroxoacetate compounds can be isolated. nih.gov

Two specific hydrated yttrium acetate compounds, [Y(OAc)₃(H₂O)₂]₂ and [Y(OAc)₃]₂(H₂O), have been isolated from their precursor solutions and characterized using single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis. researchgate.netnih.gov These studies revealed two distinct structures for hydrated yttrium acetates. nih.gov

The molecular structure of Y(CH₃CO₂)₃·4H₂O has been determined by X-ray diffraction to be a dimeric structure. researchgate.net In this dimer, the yttrium atoms are linked by two chelating, bridging acetate groups. Each yttrium atom exhibits a nine-fold coordination, which is completed by two additional chelating acetate groups and two water molecules. researchgate.net The crystal structure is triclinic, and the chains formed by the dimers are linked into layers. These layers are held together by hydrogen bonds formed by crystal water molecules situated between them. researchgate.net

The formation of yttrium oxide nanoparticles can be achieved through the calcination of yttrium hydroxide (B78521), which can be synthesized via hydrothermal methods using yttrium nitrate (B79036) as a precursor. uobaghdad.edu.iq The thermal decomposition of yttrium acetate can also lead to the formation of yttrium oxide, a material with high permittivity and thermodynamic stability. aps.orgelsevier.es

Advanced Materials Synthesis and Engineering Utilizing Yttrium Acetate Precursors

Fabrication of Yttrium Oxide (Y₂O₃) Nanoparticles and Nanostructures

Yttrium oxide (Y₂O₃), a stable rare-earth oxide, is a key material in various technological applications. nanoshel.commdpi.com Yttrium acetate (B1210297) is a commonly used precursor for the synthesis of Y₂O₃ nanoparticles and nanostructures through methods like hydrothermal synthesis, solvothermal decomposition, and precipitation. nanoshel.comnih.gov

Control over Nanoparticle Morphology (Spheres, Platelets, Rods)

The morphology of Y₂O₃ nanoparticles can be precisely controlled by manipulating the reaction conditions during synthesis from yttrium acetate precursors. Factors such as the solvent, temperature, pH, and the use of surfactants or capping agents play a significant role in determining the final shape of the nanoparticles. nih.govosti.govcsic.es

For instance, solvothermal decomposition of yttrium acetate in oleylamine (B85491) can yield spherical nanoparticles. nih.gov By introducing an additional amount of yttrium acetate dissolved in oleylamine to the reaction mixture after the initial nucleation of spherical particles, a morphological evolution to square platelets can be induced. nih.gov The process involves the initial formation of spherical nanoparticles, which then aggregate into ribbons and finally transform into square platelets. nih.gov

Rod-like Y₂O₃ nanoparticles can also be synthesized using a solvothermal method, with the morphology being influenced by the solvent composition. nih.gov Hydrothermal synthesis offers another route to control morphology, where adjusting the pH can lead to the formation of nanorods and nanoflakes. mdpi.comcsic.es The choice of precursor between yttrium acetate and yttrium nitrate (B79036) can also influence whether platelets or disk-like morphologies are obtained. osti.gov

A summary of how different synthesis parameters affect the morphology of Y₂O₃ nanoparticles is presented in the table below.

Synthesis MethodPrecursor(s)Key Control Parameter(s)Resulting Morphology
SolvothermalYttrium acetate, OleylamineSequential precursor additionSpheres to Platelets
SolvothermalYttrium acetateSolvent compositionWires, Spheres
HydrothermalYttrium nitratepHNanorods, Nanoflakes
Solution PrecipitationYttrium acetate hydrate (B1144303), Yttrium nitrate hexahydratePrecursor typePlates, Disks
HydrothermalYttrium nitratepHLarge particles, Sticks, Needles, Nanosheets

Applications in Luminescent Materials and Phosphor Development

Yttrium oxide is an excellent host material for various rare-earth dopants, making it highly valuable for applications in luminescent materials and phosphors. americanelements.commdpi.com Yttrium acetate is frequently used as the yttrium source in the synthesis of these doped Y₂O₃ materials. arxiv.orgscispace.com

For example, red-emitting Y(OH)₃:Eu³⁺ phosphors can be fabricated by introducing yttrium and europium acetates into a LiOH/water solvent system. arxiv.orgbeilstein-journals.org This method allows for rapid crystallization and control over the doping ratio by varying the concentration of the europium acetate dopant. arxiv.orgbeilstein-journals.org These phosphors can be integrated into white light-emitting diodes (WLEDs) to improve their color rendering index. arxiv.org

The luminescence properties of Eu³⁺ doped Y₂O₃ phosphors can be enhanced by the addition of small amounts of boric acid (H₃BO₃) during the solid-state synthesis process using yttrium acetate. scispace.com The boric acid acts as a flux, improving the crystallinity of the Y₂O₃ host lattice and thereby increasing the photoluminescence intensity. scispace.com However, excessive amounts of the flux can lead to a decrease in luminescence. scispace.com

Deposition of Functional Oxide Thin Films via Solution Methods

Yttrium acetate is a key component in solution-based methods for depositing a variety of functional oxide thin films. These methods, such as chemical solution deposition (CSD) and sol-gel processes, offer advantages like low cost, scalability, and precise stoichiometric control. jkps.or.krscispace.com

Yttrium-Stabilized Zirconia (YSZ) Films for Electrolyte Applications

Yttrium-stabilized zirconia (YSZ) is a widely used ceramic material for electrolyte applications in solid oxide fuel cells (SOFCs) due to its high ionic conductivity and stability at elevated temperatures. tandfonline.comutwente.nl Yttrium acetate is a common precursor for the yttrium component in the synthesis of YSZ thin films. scispace.comscielo.brrsc.org

An acetate-based polymeric precursor for producing YSZ thin films can be prepared by combining zirconium acetate and yttrium acetate in ethylene (B1197577) glycol. scispace.com This method allows for the fabrication of dense, crack-free polycrystalline YSZ films at temperatures as low as 600 °C. scispace.comcambridge.org The thickness of the film can be controlled by the number of deposition cycles, with a typical rate of 60 nm per deposition. cambridge.org

Another approach involves a chemical solution deposition (CSD) process where YSZ nanoparticles are incorporated into the chemical solution. ingentaconnect.com This technique helps in reducing microstructural heterogeneity and pore anisotropy, leading to a YSZ electrolyte with good gas tightness and a high open-circuit voltage. ingentaconnect.com

The table below summarizes key parameters for the fabrication of YSZ thin films using yttrium acetate precursors.

Deposition MethodPrecursorsSubstrateAnnealing Temperature (°C)Film ThicknessApplication
Polymeric PrecursorZirconium acetate, Yttrium acetate, Ethylene glycolAlumina600-900~60 nm/depositionElectrolyte
Chemical Solution DepositionYSZ nanoparticles in chemical solutionRigid anode substrateLow-temperature sintering500-700 nmSOFC Electrolyte

Preparation of High-Temperature Superconducting Films (e.g., YBa₂Cu₃O₇₋δ)

Yttrium barium copper oxide (YBa₂Cu₃O₇₋δ, YBCO) is a high-temperature superconductor with significant potential for various applications. scilit.com Yttrium acetate is a common starting material for the preparation of YBCO films and powders via solution-based methods like sol-gel and metal-organic deposition (MOD). jkps.or.krysxbcn.commdpi.comuc.edu

In a typical sol-gel process, yttrium acetate, barium acetate, and copper acetate are dissolved in a suitable solvent system. For example, a mixture of propionic acid and propylamine (B44156) can be used to create a stable precursor solution. jkps.or.kr This solution is then spin-coated onto a substrate, followed by a heat treatment process involving pyrolysis and annealing at high temperatures (e.g., 800-920 °C) in an oxygen atmosphere to form the c-axis-oriented YBCO superconducting phase. jkps.or.kr Another approach utilizes trifluoroacetic acid and methanol (B129727) as solvents. mdpi.com

A fluorine-free MOD method employs yttrium trimethylacetate, barium hydroxide (B78521), and copper trimethylacetate dissolved in propionic acid and amine solvents. uc.edu This route has been shown to produce YBCO films with a critical temperature (Tc) of 90 K and a high critical current density (Jc). uc.edu

The table below outlines different solution-based methods for preparing YBCO films using yttrium acetate or its derivatives.

MethodYttrium PrecursorOther PrecursorsSolvent SystemSubstrateKey Properties
Sol-GelYttrium acetateBarium hydroxide, Copper acetatePropionic acid, PropylamineLaAlO₃, SrTiO₃Tc = 84 K
Sol-Gel (low-fluorine)Yttrium acetateBarium acetate, Copper acetateTrifluoroacetic acid, Methanol, Acrylic acid--
MOD (fluorine-free)Yttrium trimethylacetateBarium hydroxide, Copper trimethylacetatePropionic acid, AmineLaAlO₃, SrTiO₃Tc = 90 K, Jc > 0.5 MA/cm²
Chemical Solution-SinterYttrium acetateBarium acetate, Copper acetatePropanoic acidNi-W tapesJc ≈ 600 A/cm²

Doping Strategies for Semiconductor Thin Films (e.g., Y-doped ZnO, ZnMgO)

Yttrium acetate is a frequently utilized precursor for doping zinc oxide (ZnO) thin films, a process that modifies their structural, optical, and electrical properties for optoelectronic applications. Various deposition techniques, including spray pyrolysis, sol-gel, and hydrothermal methods, employ yttrium acetate hydrate as the yttrium source.

In a typical spray pyrolysis setup, a solution containing zinc chloride and yttrium acetate hydrate is sprayed onto a heated substrate. ucm.es Studies have shown that incorporating yttrium at concentrations between 2 and 7 atomic percent (at. %) can enhance the film's properties. ucm.es For instance, as the yttrium concentration is increased up to 5 at. %, the optical band gap of the ZnO film can widen from 3.12 eV to 3.18 eV. ucm.es This doping strategy also significantly boosts the intensity of the ultraviolet (UV) emission, which is an indicator of good crystal quality, while reducing defect-related visible emissions. ucm.es

The sol-gel method is another common route where yttrium acetate or other yttrium salts are mixed with zinc acetate. researchgate.netcapes.gov.br This process allows for the creation of transparent and conductive films. Research has demonstrated that for films prepared by the sol-gel method, a low yttrium doping concentration of 0.5 at. % can yield a resistivity as low as 6.75 × 10⁻³ Ω·cm after annealing. researchgate.net The resulting films maintain high transparency (over 80%) in the visible spectrum. researchgate.net

Hydrothermal synthesis using yttrium acetate hydrate and zinc nitrate hexahydrate has been used to create Y-doped ZnO nanostructures, such as nanobolts. jmst.org X-ray diffraction analysis confirms that yttrium doping can improve the crystallinity of the ZnO lattice without forming secondary phases. jmst.org

While direct reports on using yttrium acetate for doping Zinc Magnesium Oxide (ZnMgO) are less common, the principles are analogous. ZnMgO films are synthesized to achieve a wider bandgap than pure ZnO for applications in UV optoelectronics and as electron transport layers in LEDs. mdpi.com The synthesis often involves sol-gel methods using magnesium acetate and zinc acetate. mdpi.comuliege.be It can be inferred that yttrium acetate could be integrated into these precursor solutions to introduce yttrium as a dopant, aiming to further tune the material's electronic and optical properties, such as modulating the energy band structure for improved charge balance in devices. mdpi.com

Table 1: Research Findings on Y-doped ZnO Thin Films Using Yttrium Precursors

Deposition MethodYttrium PrecursorZinc PrecursorY-Doping Concentration (at. %)Key FindingsReference
Spray PyrolysisYttrium Acetate HydrateZinc Chloride2 - 7%Band gap increased from 3.12 eV to 3.18 eV with up to 5% Y-doping. UV emission intensity was ~5 times higher than pure ZnO at 7% doping. ucm.es
Sol-GelYttrium ChlorideZinc Acetate0.5%Achieved lowest resistivity of 6.75 × 10⁻³ Ω·cm. Average optical transmittance >80%. researchgate.net
HydrothermalYttrium Acetate HydrateZinc Nitrate Hexahydrate2 - 4%Synthesized well-crystalline YZO nanobolts with improved physical properties and no secondary phases detected. jmst.org
Sol-Gel Spin CoatingYttrium Nitrate HexahydrateZinc Acetate3 wt.%Resistivity decreased to 5.8 × 10⁻³ Ω·cm for 500 nm thick films, with 82.6% transmittance. capes.gov.br

Yttrium Incorporation in Polymeric Carbon Nitride Photoanodes

Yttrium acetate is a key precursor in enhancing the performance of polymeric carbon nitride (often denoted as g-C₃N₄ or CN) for photoelectrochemical (PEC) water splitting. mdpi.com Polymeric carbon nitride is a promising metal-free photoanode material, but its efficiency is often limited by poor charge separation and slow water oxidation kinetics. mdpi.comresearchgate.net Incorporating yttrium clusters into the CN matrix using an yttrium acetate precursor has been shown to overcome these limitations. mdpi.com

The synthesis involves mixing melamine (B1676169) (a precursor for carbon nitride) with yttrium acetate, followed by calcination. mdpi.com This process results in a yttrium-doped CN material where the yttrium clusters are strongly interactive with the nitrogen groups in the carbon nitride structure. mdpi.com This interaction not only enhances electronic conductivity and light absorption but also guides the formation of unique one-dimensional tubular structures that interconnect the two-dimensional CN sheets. mdpi.comresearchgate.net

The resulting Y-doped CN photoanodes exhibit significantly improved performance. The optimized photoanode can deliver a photocurrent density of 275 ± 10 μA cm⁻² and demonstrates high stability for up to 10 hours of operation. researchgate.net This enhancement is attributed to improved charge separation, more efficient hole extraction kinetics, and the creation of active catalytic sites for water oxidation. mdpi.com The yttrium clusters may also act as a protective layer, preventing the photoanode from self-oxidation and thus improving its long-term stability.

Table 2: Performance of Y-Incorporated Polymeric Carbon Nitride Photoanodes

MaterialYttrium PrecursorCN PrecursorKey Performance MetricResultReference
Y-doped Polymeric Carbon Nitride (Y-CN)Yttrium AcetateMelaminePhotocurrent Density275 ± 10 μA cm⁻² researchgate.net
Y-doped Polymeric Carbon Nitride (Y-CN)Yttrium AcetateMelamineFaradaic Efficiency for O₂ Evolution90% researchgate.net
Y-doped Polymeric Carbon Nitride (Y-CN)Yttrium AcetateMelamineOperational StabilityStable for up to 10 hours researchgate.net
Y-doped Polymeric Carbon Nitride (Y-CN)Yttrium AcetateMelamineExternal Quantum EfficiencyUp to 14% researchgate.net

Development of Catalytic Materials from Yttrium Acetate Precursors

Yttrium acetate is recognized as an excellent precursor for producing catalysts and nanoscale materials. researchgate.netjmst.orgias.ac.in Its utility stems from its solubility and ability to decompose into yttrium oxide upon heating, which facilitates its integration into various catalytic systems. jmst.org

One specific application is in the synthesis of trimetallic catalysts for ammonia (B1221849) decomposition, a crucial reaction for hydrogen production. A catalyst composed of 3% Ruthenium, 1% Yttrium, and 12% Potassium on a γ-alumina support (3%Ru/1%Y/12%K/Al₂O₃) has been developed using various precursors. Research comparing chloride, nitrate, and acetate-based precursors showed that the choice of anion significantly impacts catalytic activity, particularly at lower temperatures. This highlights the role of the acetate precursor in tailoring the final properties of the catalytic material. Yttrium, in this context, often acts as a promoter, enhancing the activity and stability of the primary catalytic metal.

Furthermore, yttrium is used to create single-atom catalysts, where isolated yttrium atoms act as active sites. These materials are at the forefront of catalysis research. The strong interaction between yttrium and support materials can create unique electronic properties that boost catalytic performance in oxidation reactions. Yttrium acetate, as a soluble and common yttrium source, is a suitable starting material for the synthesis of such advanced catalysts. mdpi.com

Synthesis of Ultra-High Purity Yttrium Compounds for Specialized Applications

Yttrium acetate's high purity and favorable chemical properties, such as its water solubility and relatively low thermal decomposition temperature, make it an ideal reactant for synthesizing a range of ultra-high purity yttrium compounds. jmst.orgmdpi.com

A major application is the synthesis of Yttria Stabilized Zirconia (YSZ) nanoparticles. YSZ is a critical material used in thermal barrier coatings, solid oxide fuel cells, and oxygen sensors due to its high thermal stability and ionic conductivity. In a typical co-precipitation method, yttrium acetate tetrahydrate is dissolved along with a zirconium source, such as zirconium (IV) acetate hydroxide, in acetic acid. The subsequent addition of a precipitating agent and calcination at high temperatures (e.g., 700°C) yields fine YSZ powders. Similarly, yttrium acetate is used in sol-gel routes to produce translucent, monolithic gels of titania-doped YSZ (Ti-doped YSZ).

Yttrium acetate is also the precursor of choice for synthesizing sodium yttrium fluoride (B91410) (NaYF₄) nanoparticles. mdpi.com These nanoparticles, often doped with lanthanide elements, are among the most efficient materials for photon upconversion, converting near-infrared light to visible light, which is crucial for in-vivo bio-imaging applications. mdpi.com

Other specialized compounds synthesized from yttrium acetate include CuYO₂ thin films. These are p-type wide bandgap semiconductors with a delafossite (B1172669) structure, prepared via a sol-gel method using copper (II) acetate and yttrium acetate as the metal sources.

Catalysis and Reactivity Studies Involving Yttrium Acetate

Yttrium Acetate (B1210297) as a Catalytic Agent in Organic Synthesis

Yttrium acetate is recognized as an effective catalyst in numerous organic reactions. guidechem.com It often serves as a precursor for creating more complex catalytic systems or is used directly, typically as a hydrate (B1144303). Its role as a Lewis acid allows it to activate substrates, leading to enhanced reaction rates and yields. researchgate.net Yttrium-based catalysts have been employed for various transformations, including acyl transfer reactions and multicomponent reactions. organic-chemistry.org

The application of yttrium-based catalysts can be categorized into homogeneous and heterogeneous systems, each offering distinct advantages. fiveable.me

Homogeneous Catalysis: In these systems, the catalyst is in the same phase as the reactants, typically in a liquid solution. fiveable.me This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. fiveable.me Yttrium(III) acetate hydrate, being soluble in certain solvents like acetic acid, can act as a homogeneous catalyst. For instance, yttrium alkoxide complexes have been used as homogeneous catalysts for the efficient O-acylation of alcohols with vinyl acetate at room temperature. organic-chemistry.org These reactions show high efficiency with minimal catalyst loading and can selectively acylate alcohols in the presence of amines. organic-chemistry.org

Heterogeneous Catalysis: These systems involve a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. fiveable.me The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. fiveable.me An example is the use of acetate-intercalated layered yttrium hydroxide (B78521) (CH₃COO⁻/Y-LRH) as a heterogeneous Brønsted base catalyst. rsc.org This material has demonstrated effectiveness in Knoevenagel condensation reactions in water. rsc.org Another example involves supporting yttrium on mesoporous silicate (B1173343) materials like SBA-3 for the acetylation of glycerol (B35011). mdpi.com Yttrium-zirconium-pillared montmorillonite (B579905) has also been developed as a support for cerium catalysts used in the oxidation of volatile organic compounds (VOCs). cambridge.org

Catalytic System Catalyst Example Reaction Type Phase Key Advantage
Homogeneous Yttrium(III) acetate hydrate Biginelli ReactionLiquidHigh activity and selectivity fiveable.me
Homogeneous Y₅(OⁱPr)₁₃O organic-chemistry.orgTransesterificationLiquidMild reaction conditions, high efficiency organic-chemistry.org
Heterogeneous Acetate-intercalated layered yttrium hydroxide rsc.orgKnoevenagel CondensationSolid/LiquidReusability, easy separation fiveable.mersc.org
Heterogeneous Yttrium on mesoporous silicate (SBA-3) mdpi.comGlycerol AcetylationSolid/LiquidStability and reusability mdpi.com
Heterogeneous Yttria-Zirconia sci-hub.seBiginelli ReactionSolid/LiquidCatalyst recyclability sci-hub.se

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product. Yttrium(III) acetate hydrate has proven to be an effective Lewis acid catalyst for the one-pot, three-component Biginelli reaction. This reaction synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological interest.

In a notable study, yttrium(III) acetate hydrate was used to catalyze the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The use of this catalyst resulted in significantly improved product yields and shorter reaction times compared to the traditional uncatalyzed Biginelli reaction. The reaction proceeds by heating a mixture of the components in acetic acid in the presence of a catalytic amount of yttrium(III) acetate hydrate.

Table: Yttrium Acetate Catalyzed Biginelli Reaction Results

Aldehydeβ-Keto Ester(Thio)ureaCatalyst Loading (mol%)Time (h)Yield (%)
BenzaldehydeEthyl acetoacetateUrea103.592
4-ChlorobenzaldehydeEthyl acetoacetateUrea83.095
4-MethylbenzaldehydeEthyl acetoacetateUrea83.594
4-NitrobenzaldehydeEthyl acetoacetateUrea82.596
BenzaldehydeMethyl acetoacetateUrea83.090
BenzaldehydeEthyl acetoacetateThiourea83.094

Homogeneous and Heterogeneous Catalytic Systems

Exploration of Small Molecule Capture and Activation by Yttrium Complexes

Research has demonstrated that yttrium complexes can be utilized for the capture and activation of small, biologically relevant molecules. nih.govicpbr.ac.cn Studies involving yttrium complexes with polyaminocarboxylate chelates, such as H₃DO3A and H₄EDTA, have shown their ability to form ternary adducts with molecules like acetate, bicarbonate, and pyruvate (B1213749) in solution. nih.govresearchgate.netyork.ac.uk

This interaction was investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. nih.gov The formation of these ternary adducts indicates that the yttrium center can bind these small molecules. nih.govicpbr.ac.cn A particularly interesting finding was the yttrium-complex-mediated decarboxylation of pyruvate, which resulted in the formation of acetic acid and carbon dioxide. nih.govyork.ac.uk This activation of pyruvate highlights the catalytic potential of these yttrium complexes and opens avenues for their application in medical imaging and novel catalytic processes. icpbr.ac.cnyork.ac.uk

Table: Yttrium Complexes for Small Molecule Interaction nih.govresearchgate.net

Yttrium ComplexChelating LigandSmall Molecule CapturedObserved Outcome
[Y(DO3A)(H₂O)₂]H₃DO3ABicarbonate, PyruvateTernary adduct formation nih.gov
[Y(EDTA)(H₂O)q]⁻H₄EDTABicarbonate, PyruvateTernary adduct formation, Pyruvate decarboxylation nih.gov

Role of Yttrium Acetate in Environmental Catalysis and Remediation Research

Yttrium-based catalysts, often prepared from yttrium acetate, are finding applications in environmental catalysis, addressing challenges related to pollution control and sustainable chemistry. mdpi.comdokumen.pub These catalysts are explored for their ability to promote reactions that either degrade pollutants or convert waste products into valuable chemicals. mdpi.comcambridge.org

One area of research is the catalytic oxidation of Volatile Organic Compounds (VOCs), which are common air pollutants. A study demonstrated that a cerium catalyst supported on yttrium-zirconium-pillared montmorillonite (Y-Zr-MMT) was highly effective for the total oxidation of VOCs such as acetone, toluene, and ethyl acetate at relatively low temperatures. cambridge.org The yttrium-containing support was noted to enhance the dispersion and interaction of the active cerium species, improving catalytic activity. cambridge.org

In the realm of biomass valorization, yttrium-based catalysts have been used for the acetylation of glycerol, a major byproduct of biodiesel production. mdpi.com A catalyst comprising 3% yttrium supported on a mesoporous silicate material (SBA-3) achieved 100% glycerol conversion to acetins, with high selectivity towards diacetin (B166006) and triacetin. mdpi.com This process represents a green chemistry approach to convert a low-value byproduct into useful fuel additives. The catalyst's high surface area, strong acidity, and stability were key to its performance. mdpi.com

Furthermore, yttrium-based materials, including yttria-stabilized zirconia, have been investigated for various environmental applications, such as in DeNOx processes and as photocatalysts for pollutant remediation. dokumen.pubmdpi.com The use of yttria-zirconia as a recyclable, solid acid catalyst for the Biginelli reaction also aligns with the principles of green chemistry by minimizing waste. sci-hub.se

Analytical and Spectroscopic Characterization Techniques in Yttrium Acetate Research

Thermoanalytical Techniques (TG, DTA, DSC, EGA) for Understanding Decomposition

Thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) are crucial for studying the thermal decomposition of yttrium acetate (B1210297). These methods help to identify decomposition temperatures, mass loss steps, and the nature of evolved gaseous products.

Studies on yttrium acetate tetrahydrate, Y(CH3COO)3·4H2O, have shown that its thermal decomposition in air and inert atmospheres occurs in a temperature range typically between 350 and 900°C. researchgate.net The decomposition is an endothermic process. researchgate.net The initial step, occurring between 350 and 450°C, involves the rupture of the bond between the yttrium cation and the acetate ligand, leading to the formation of amorphous yttrium hydroxide (B78521) and yttrium carbonate, accompanied by a rapid mass loss. researchgate.net A subsequent decrease in the mass loss rate indicates a change in decomposition kinetics as yttrium hydroxide and carbonate continue to decompose. researchgate.net The presence of oxygen can cause an intense exothermic process due to the combustion of organic species. researchgate.net

Research on yttrium(III) propionate (B1217596) and butyrate, which share similar decomposition paths with acetates, indicates that dehydration is often the initial step, completed at relatively low temperatures (e.g., 110 °C for propionate monohydrate). researchgate.net The dehydrated salts then convert to a dioxycarbonate (Y2O2CO3) through unstable intermediates, releasing CO2 and ketones. researchgate.net Final conversion to Y2O3 occurs with further CO2 release. researchgate.net

Thermoanalytical techniques are also used to study the decomposition of yttrium acetate in the context of thin film preparation. For instance, TG and DSC are used to investigate the evolution of films during pyrolysis, noting that films can decompose differently than powders due to enhanced gas and heat transport. rsc.org Humid atmospheres can enhance the decomposition of yttrium salts through hydrolysis and prevent sublimation. rsc.org

Data from thermoanalytical studies can be presented in tables to summarize decomposition stages and corresponding mass losses or thermal events.

TechniqueObservation/AnalyteTemperature Range (°C)NotesSource
TG/DTA/EGADecomposition of Y(CH3COO)3·4H2O350-900Endothermic process, formation of amorphous Y(OH) and Y2(CO3) intermediates researchgate.net
TG/DTADehydration of Y(C2H5CO2)3·H2OUp to 110Complete dehydration researchgate.net
TG/DSC/EGAPyrolysis of filmsVariedDecomposition differs from powders, affected by atmosphere rsc.org

X-ray Diffraction (XRD) for Crystalline Phase and Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in yttrium acetate and its decomposition products, as well as determining their crystal structure and lattice parameters.

Studies using single-crystal XRD have determined the molecular structure of yttrium(III) acetate tetrahydrate, Y(CH3CO2)3·4H2O. researchgate.net It crystallizes in the triclinic system with space group P1̄. researchgate.net The structure reveals a dimeric arrangement where yttrium atoms are nine-fold coordinated, linked by chelating bridging acetate groups. researchgate.net Each yttrium coordination sphere is completed by other chelating acetate groups and water molecules. researchgate.net

XRD is widely used to characterize the structural evolution during the thermal decomposition of yttrium acetate precursors to form metal oxides like yttria (Y2O3). researchgate.netscirp.org For example, in the preparation of CuYO2 thin films using yttrium acetate, XRD patterns show the formation of CuYO2, Y2O3, and CuO phases depending on the annealing temperature. scirp.org Annealing at 800°C can result in highly c-axis oriented CuYO2 films. scirp.org

XRD is also applied to study the structure of hydrated yttrium acetates as intermediates in the formation of ceramic oxide layers for coated conductors, indicating the existence of different hydrated structures. researchgate.net In the synthesis of doped materials using yttrium acetate as a precursor, XRD is used to confirm the crystal structure and calculate crystallite sizes using methods like the Scherrer formula.

Compound/PhaseCrystal SystemSpace GroupLattice Parameters (Å)NotesSource
Y(CH3CO2)3·4H2OTriclinicP1̄a=8.867, b=9.368, c=10.587, α=90.30°, β=115.65°, γ=119.11°Dimeric structure, 9-fold Y coordination researchgate.net
CuYO2HexagonalHighly c-axis oriented peaks observed at 15.6° (002) and 31.5° (004) in thin films scirp.org
Y2O3CubicIa3 (No. 206)Observed as a decomposition product scirp.org
YBO3HexagonalP63/mmca = 3.778, c = 8.814Formed when boric acid is used with yttrium acetate

Vibrational Spectroscopy (Infrared, Raman) for Molecular Structure

Infrared (IR) and Raman spectroscopy are valuable tools for investigating the molecular structure and bonding in yttrium acetate and related compounds. These techniques probe the vibrational modes of chemical bonds, providing information about the functional groups present and their interactions.

FT-IR spectroscopy is commonly used to characterize yttrium-containing compounds, including polyoxotungstates synthesized in sodium acetate solution. nih.gov IR spectra can provide information about the presence of acetate ligands and other functional groups within the complex structures.

Studies on the thermal decomposition of yttrium precursors, such as yttrium propionate, utilize IR spectroscopy to analyze both the solid residues and the evolved gaseous species. researchgate.netcardiff.ac.uk Analysis of the gas phase by techniques like TG-FTIR can identify volatile decomposition products. csic.es IR spectra of solid residues quenched at different temperatures can reveal structural modifications and the formation of intermediate species. researchgate.net

Raman spectroscopy, often used in conjunction with IR, provides complementary information about molecular vibrations. uc.edu Both techniques are applied in the characterization of immunoconjugates labeled with non-radioactive yttrium, where they are used to monitor the molecular vibrations of structural building units and assess the preservation of secondary antibody structure upon labeling and lyophilization. mjcce.org.mk Amide bands in IR and Raman spectra can serve as analytical tools for screening protein pharmaceuticals. mjcce.org.mk

Vibrational spectroscopy is also used to analyze intrinsic and extrinsic oxygen vacancies in yttrium-doped materials, such as CeO2, providing insights into the effect of doping on the material structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules, particularly in solution. In the context of yttrium chemistry, NMR can provide insights into the speciation and complex formation of yttrium ions with ligands like acetate in solution.

NMR spectroscopy, including 1H and 13C NMR, has been used to investigate the in situ formation of solution-state ternary adducts involving yttrium-acetate with polyaminocarboxylate chelates. nih.govudc.esresearchgate.net These studies can reveal how yttrium complexes interact with other molecules in solution and the resulting structural arrangements. For instance, NMR studies have shown that yttrium complexes with ligands like DO3A and EDTA can form ternary adducts with species such as bicarbonate and pyruvate (B1213749). nih.govudc.es

NMR can also be used to monitor chemical reactions involving yttrium complexes in solution. For example, 13C NMR has been used to study the decarboxylation of pyruvate catalyzed by yttrium complexes, providing information on reaction timescales and the lifetime of intermediates. nih.govudc.es

While the search results primarily highlight the use of NMR for studying yttrium complexes in solution, the principle applies to understanding the behavior of yttrium acetate in dissolved states, including its interactions with water and other solutes.

Electron Microscopy (SEM, TEM, FESEM, HAADF-STEM) for Morphological and Microstructural Investigation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Field Emission Scanning Electron Microscopy (FESEM), and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), are essential for visualizing the morphology, particle size, and microstructure of yttrium acetate and materials derived from it.

SEM is frequently used to examine the surface morphology and particle shape of materials synthesized using yttrium acetate as a precursor. researchgate.netresearchgate.net For example, SEM has been used to characterize the morphology of intermediates and final products formed during the thermal decomposition of yttrium acetate tetrahydrate. researchgate.net In the synthesis of phosphors, SEM is used to observe the nano-/microstructure of the resulting materials. FESEM provides higher resolution imaging for detailed surface analysis. researchgate.net

TEM provides insights into the internal structure, crystallinity, and particle size at the nanoscale. researchgate.netresearchgate.netacs.org TEM, often combined with SEM, is used to characterize amorphous nanoparticles and their embedding matrix. researchgate.net High-resolution TEM (HRTEM) can reveal lattice fringes and atomic arrangements.

STEM, including HAADF-STEM, can provide high-resolution images at atomic resolution and is used for microstructural characterization. emc2024.eual-nanofunc.eu Combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDX), STEM can also provide elemental mapping of the sample at the nanoscale. acs.org Focused Ion Beam (FIB) milling can be used in conjunction with SEM and TEM to prepare thin cross-sections of samples for detailed microstructural analysis. acs.org

Electron microscopy is crucial for understanding how synthesis parameters and post-synthesis treatments, such as thermal decomposition, affect the physical form of yttrium-containing materials.

TechniqueInformation ProvidedExamples of ApplicationSource
SEMSurface morphology, particle shape and sizeCharacterization of decomposition products, phosphor microstructure researchgate.netresearchgate.net
TEMNanoscale structure, particle size, crystallinityCharacterization of amorphous nanoparticles, internal structure researchgate.netresearchgate.netacs.org
FESEMHigh-resolution surface morphologyDetailed analysis of particle surfaces researchgate.net
HAADF-STEMAtomic resolution imaging, microstructural detailsHigh-resolution structural characterization emc2024.eual-nanofunc.eu

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of materials containing yttrium.

XPS is used to determine the elemental composition of the near-surface region of a sample and the chemical states of the elements present. dokumen.pubxpsdatabase.net This is achieved by analyzing the kinetic energy of photoelectrons emitted when the sample is irradiated with X-rays. XPS can differentiate between different oxidation states or bonding environments of yttrium and other elements. For example, XPS has been used to analyze the chemical state of yttrium in doped materials, such as yttrium-doped Sn3O4, by examining the binding energies of the Y 3d core levels. researchgate.net XPS is particularly useful for characterizing the surface of catalysts and thin films. csic.esdokumen.pub

XAS, including techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), probes the local atomic environment and electronic structure of a specific element by measuring the absorption of X-rays as a function of energy. capes.gov.br XAS can provide information about the coordination number, bond distances, and oxidation state of yttrium. For instance, XAS studies on aqueous yttrium(III) solutions have been used to determine the hydration structure of yttrium cations, suggesting an eight-fold coordination in some cases. capes.gov.br XANES analysis can complement EXAFS by providing details about the electronic structure and symmetry of the local environment. capes.gov.br

Both XPS and XAS are powerful tools for gaining a deeper understanding of the surface chemistry and electronic properties of yttrium acetate and materials incorporating yttrium derived from it.

TechniqueInformation ProvidedExamples of ApplicationSource
XPSElemental composition, chemical states, surface analysisAnalysis of Y 3d binding energies, characterization of doped materials and films nih.govcsic.esresearchgate.netdokumen.pubxpsdatabase.netresearchgate.net
XAS (EXAFS, XANES)Local atomic environment, coordination number, bond distances, electronic structureDetermination of hydration structure of Y(III) cations in solution nih.govcapes.gov.br

Theoretical and Computational Investigations of Yttrium Acetate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules and materials, including yttrium acetate (B1210297) complexes. DFT calculations can provide valuable information about molecular geometries, bond strengths, charge distribution, and reaction pathways.

Studies utilizing DFT have explored the formation and properties of ternary yttrium-acetate adducts with various polyaminocarboxylate chelates, such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylic acid) and EDTA (ethylenediaminetetraacetic acid) whiterose.ac.uknih.gov. These calculations help to elucidate the coordination environment of the yttrium ion and the nature of its interaction with acetate ligands and other co-ligands in solution whiterose.ac.uknih.govresearchgate.net. DFT has been employed to investigate the in situ formation of these adducts, providing insights into their solution-state behavior whiterose.ac.uknih.gov.

Furthermore, DFT calculations have been applied to study reaction mechanisms catalyzed by yttrium complexes, including transacylation reactions involving acetate as an acyl-transfer agent nih.gov. By mapping the free energy surfaces of these reactions, computational studies can suggest plausible reaction pathways and provide a theoretical basis for understanding observed reactivity and stereoselectivity nih.gov. The use of specific functionals, such as BP86 and B3LYP, has been validated against experimental crystal structures to ensure the accuracy of the computed geometries of yttrium complexes nih.gov.

DFT is also instrumental in understanding the electronic properties of materials incorporating yttrium, such as yttrium-doped carbon nitride. Calculations can reveal the impact of yttrium doping on electron densities and density of states, providing insights into enhanced charge transfer dynamics and light absorption characteristics rsc.org. The binding configurations of yttrium within a matrix can be investigated using DFT, identifying stable incorporation sites rsc.org.

The stability and electronic properties of yttrium clusters themselves have also been investigated using DFT, correlating these properties with factors like the HOMO-LUMO gap, ionization energy, electron affinity, and chemical hardness acs.org. These studies demonstrate that electronic structure calculations can effectively reflect the stability of yttrium-containing species acs.org.

Table 1 summarizes some applications of DFT in studying yttrium acetate systems and related complexes.

Application AreaKey Findings / InsightsRelevant Species StudiedSource(s)
Ternary Adduct Formation and Solution BehaviorElucidation of coordination environment and interactions in solution.Yttrium-acetate with DO3A and EDTA. whiterose.ac.uknih.govresearchgate.net
Catalytic Reaction MechanismsSuggestion of plausible reaction pathways and understanding of stereoselectivity in transacylation.Yttrium-salen complexes with enol acetate. nih.gov
Electronic Structure in Doped MaterialsImpact of yttrium doping on electron density, density of states, and charge transfer.Yttrium-doped carbon nitride. rsc.org
Stability and Electronic Properties of ClustersCorrelation of stability with HOMO-LUMO gap, ionization energy, electron affinity, and chemical hardness.Yttrium clusters. acs.org
Structural and Spectroscopic PropertiesInvestigation of structure, dynamics, vibrational spectra, and NMR chemical shifts of lanthanide(III) complexes (analogous to Y).Various lanthanide(III) coordination compounds. udc.es

Molecular Dynamics (MD) Simulations for Solution Behavior and Complexation

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of yttrium acetate systems in solution and investigating their complexation behavior over time. MD simulations provide atomic-level insights into the interactions between yttrium ions, acetate ligands, solvent molecules, and other species present in the system.

MD simulations have been employed to study the structural configuration of yttrium in different matrices, such as yttrium-doped bioactive glass, which can influence properties like biodegradability mdpi.com. These simulations help in understanding how yttrium ions are incorporated into the glass structure and their local environment mdpi.com.

While direct MD studies specifically focused on the complexation of yttrium acetate in simple aqueous solutions were not extensively detailed in the provided snippets, related studies on the complexation of other metal ions, such as copper and antimony, with acetate in aqueous solutions using ab initio MD simulations provide relevant methodological context researchgate.netresearchgate.netacs.org. These studies demonstrate the capability of MD simulations to reveal important regularities in complexation behavior, including the stoichiometry and structure of formed complexes under varying conditions of temperature and pressure researchgate.net. The affinity order of different ligands for metal ions can also be investigated through MD simulations researchgate.net.

MD simulations are also valuable for characterizing the properties of lanthanide complexes, which share chemical similarities with yttrium complexes acs.org. This includes studying the dynamics of water molecules in the hydration shell of the metal ion and understanding the factors that influence complex stability and relaxivity acs.org. The development of suitable force fields and parameters for simulating metal complexes is crucial for accurate MD simulations acs.org.

Table 2 outlines the application of MD simulations in understanding yttrium and related metal acetate systems.

Application AreaKey Findings / InsightsRelevant Systems StudiedSource(s)
Structural Configuration in Doped MaterialsUnderstanding the local environment and incorporation of yttrium in matrices, influencing properties like biodegradability.Yttrium-doped bioactive glass. mdpi.com
Complexation Behavior in Aqueous SolutionInsights into stoichiometry, structure, and ligand affinity (based on studies of analogous metal-acetate systems).Copper-acetate, Antimony-acetate in aqueous solutions. researchgate.netresearchgate.netacs.org
Dynamics and Properties of Metal ComplexesCharacterization of hydration shells and factors influencing stability and relaxivity (based on lanthanide studies).Lanthanide complexes. acs.org
Interaction with Photoactive LayersInvestigation of structural features and interactions in solar cell components.Yttrium Acetate in CsPbI₂Br photoactive layers. researcher.lifeacs.org

Computational Modeling of Decomposition Pathways and Energetics

Computational modeling, often in conjunction with experimental techniques like thermogravimetry (TG), differential thermal analysis (DTA), and evolved gas analysis (EGA), is used to understand the thermal decomposition pathways and energetics of yttrium acetate. These studies aim to identify intermediate species, determine decomposition temperatures, and elucidate the mechanisms involved in the transformation of yttrium acetate into other compounds, such as yttria (Y₂O₃).

Experimental studies on the thermal decomposition of yttrium acetate tetrahydrate (Y(CH₃COO)₃·4H₂O) in different atmospheres have shown that the decomposition is an endothermic process occurring over a broad temperature range (typically 350-900°C) researchgate.net. Computational studies, alongside experiments, have helped to describe the precursor and its decomposition process researchgate.net. The initial step in the decomposition is often the rupture of the bond between the yttrium cation and the acetate ligand researchgate.net.

Intermediate products formed during the decomposition of yttrium acetate can include amorphous yttrium hydroxide (B78521) and yttrium carbonate researchgate.net. These intermediates subsequently decompose at higher temperatures, eventually leading to the formation of crystalline yttria researchgate.net. The presence of an oxygen atmosphere can influence the process, particularly by causing exothermic combustion of organic species released during decomposition researchgate.net.

While detailed computational modeling specifically focused on the energetics and pathways of yttrium acetate decomposition as a standalone theoretical study was not prominently featured in the search results, computational approaches are routinely used to complement thermal analysis data for related metal organic compounds to understand decomposition mechanisms researchgate.netdntb.gov.uaacs.org. These combined experimental and computational efforts provide a comprehensive understanding of the thermal behavior and decomposition processes of yttrium acetate precursors, which is crucial for applications such as the synthesis of yttria-based materials.

Table 3 summarizes key aspects of yttrium acetate decomposition studied through experimental and computational approaches.

Aspect of Decomposition StudyKey Findings / InsightsMethodologiesSource(s)
Decomposition ProcessEndothermic transformation, initiated by rupture of Y-acetate bond. Occurs over a broad temperature range (350-900°C).Thermoanalytical techniques (TG, DTA, EGA), Computational studies. researchgate.net
Intermediate ProductsFormation of amorphous yttrium hydroxide and yttrium carbonate.Thermoanalytical techniques, Structural characterization (XRD, IR). researchgate.net
Final ProductFormation of crystalline yttria (Y₂O₃).Thermoanalytical techniques, Structural characterization (XRD). researchgate.net
Influence of AtmosphereOxygen atmosphere can lead to exothermic combustion of organic species.Thermoanalytical techniques (EGA). researchgate.net
Modeling ApproachComputational studies used in conjunction with experimental data to describe decomposition.Computational modeling alongside experiments. researchgate.netresearchgate.netacs.org

Q & A

Q. What are the standard methodologies for synthesizing yttrium-acetate complexes, and what experimental variables influence their stoichiometry?

Synthesis typically involves reacting yttrium salts (e.g., yttrium nitrate) with acetic acid under controlled pH (3–6.5) and temperature. Key factors include:

  • pH Control : Adjusting pH using ammonia or acetic acid to stabilize complexes. Below pH 3, yttrium remains ionic; above pH 6, hydroxide precipitation occurs .
  • Ligand Ratio : A 2:1 (acetic acid:yttrium) molar ratio minimizes free metal ions, favoring complex stability .
  • Chelating Agents : Adding EDTA competes with acetic acid, altering complexation dynamics in mixed-ligand systems .
    Characterization via UV-Vis spectroscopy and XPS confirms ligand coordination and oxidation states .

Q. Which spectroscopic techniques are most effective for characterizing yttrium-acetate complexes, and how are they applied?

  • FTIR : Identifies acetate binding modes (monodentate vs. bidentate) via carboxylate stretching vibrations (e.g., 1540–1650 cm⁻¹ for asymmetric COO⁻) .
  • UV-Vis Spectroscopy : Detects electronic transitions in yttrium-EDTA-acetate ternary systems, with shifts indicating pH-dependent speciation .
  • XPS : Quantifies yttrium oxidation state (Y³⁺ binding energy ~157 eV) and acetate coordination .

Q. How can titration methods be optimized to quantify acetic acid in yttrium-containing solutions?

  • Internal Standardization : Add a known yttrium standard to correct for dilution errors in ICP-OES/ICP-MS analyses .
  • Back-Titration : Use EDTA to sequester yttrium, freeing acetic acid for direct titration with NaOH. Phenolphthalein ensures precise endpoint detection .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability constants (logβ) for yttrium-acetate complexes?

Discrepancies arise from ionic strength differences, competing ligands, or analytical methods. Mitigation strategies:

  • Standardized Conditions : Use constant ionic strength (e.g., 0.1 M NaClO₄) and exclude competing ions .
  • Multi-Method Validation : Compare logβ values derived from potentiometry, UV-Vis, and XPS to identify systematic errors .
  • Computational Modeling : Employ software like PHREEQC to simulate speciation under varying pH/ligand conditions .

Q. What strategies improve the chromatographic separation of yttrium from dysprosium using acetic acid-based eluents?

  • Eluent Optimization : Use 0.5–1.0 M acetic acid with 10% methanol to enhance selectivity. Acetic acid’s weak acidity reduces yttrium retention, enabling separation from heavier lanthanides .
  • Column Choice : Cation-exchange resins (e.g., Dowex 50W-X8) paired with acetic acid achieve >95% yttrium recovery with <5% dysprosium cross-contamination .
  • pH Gradients : Gradually increase pH from 3.0 to 5.0 during elution to exploit differential complex stability .

Q. How does acetic acid enhance the leaching efficiency of yttrium from coal fly ash compared to mineral acids?

Acetic acid’s chelating ability dissolves yttrium oxides at lower acidity (pH 2–4) than HCl/H₂SO₄, minimizing silicate matrix degradation. Key parameters:

  • Leaching Kinetics : 6-hour treatment at 80°C with 2 M acetic acid extracts >85% yttrium .
  • Selectivity : Pre-treatment with NaOH removes silica, reducing interference .
  • Sustainability : Acetic acid is biodegradable, lowering environmental impact vs. traditional acids .

Q. What experimental design principles ensure reproducibility in yttrium-acetate sol-gel synthesis?

  • Precursor Stability : Maintain pH 5.7–6.5 to prevent hydroxide precipitation while ensuring EDTA-yttrium complex dominance .
  • Gelation Control : Use slow evaporation (40°C, 48 hrs) to form homogeneous gels. Rapid drying causes cracking .
  • Cross-Validation : Compare XRD patterns (e.g., Y₃(OAc)₆·3H₂O) with literature to confirm phase purity .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting reports on acetic acid’s role in yttrium oxide nanoparticle synthesis?

Contradictions often stem from precursor decomposition pathways. Methodological steps:

  • Thermogravimetric Analysis (TGA) : Track acetate decomposition (200–400°C) to correlate calcination temperature with nanoparticle crystallinity .
  • In Situ XRD : Monitor phase transitions during heating to identify intermediate species (e.g., Y(OH)CO₃) .
  • Surface Analysis : Use BET to correlate acetic acid concentration with surface area (e.g., 50 m²/g at 0.5 M vs. 30 m²/g at 2 M) .

Q. What statistical approaches validate the accuracy of yttrium quantification in mixed-ligand systems?

  • Standard Addition Method : Spiking samples with yttrium standards corrects matrix effects in ICP analyses .
  • ANOVA Testing : Compare triplicate measurements to identify outliers (e.g., %RSD <2% for reliable data) .
  • Multivariate Regression : Correlate UV-Vis absorbance (λ = 280 nm) with yttrium concentration in EDTA-acetate systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.